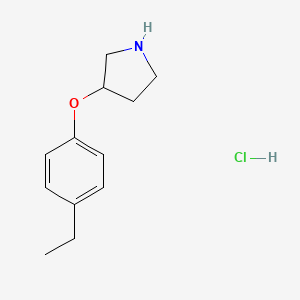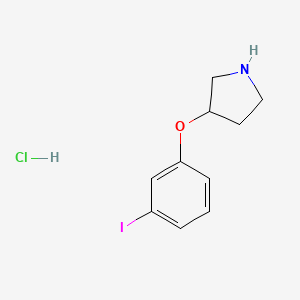
Ac-RGK-AMC Trifluoroacetate
Vue d'ensemble
Description
Ac-RGK-AMC Trifluoroacetate is a fluorogenic substrate used for assaying histone deacetylase (HDAC) activity in a two-step enzymatic reaction . The assay involves the initial lysine deacetylation by HDAC, followed by the release of the fluorescent group by trypsin .
Molecular Structure Analysis
The molecular formula of Ac-RGK-AMC Trifluoroacetate is C28H39F3N8O8. The molecular weight is 600.68 .Chemical Reactions Analysis
The primary chemical reaction involving Ac-RGK-AMC Trifluoroacetate is its use in a two-step enzymatic reaction to assay HDAC activity . The first step involves lysine deacetylation by HDAC, and the second step involves the release of a fluorescent group by trypsin .Physical And Chemical Properties Analysis
The molecular weight of Ac-RGK-AMC Trifluoroacetate is 600.68 . Its molecular formula is C28H39F3N8O8. It is stored at temperatures below -15°C .Applications De Recherche Scientifique
1. Cancer Research and Treatment
Acetogenins, a chemical family to which Ac-RGK-AMC Trifluoroacetate may belong, have been identified as having potent anticancer properties. Research has documented the anti-tumor activity of various acetogenins, categorizing their relative potency and highlighting the most active compounds in this group. These compounds have demonstrated significant in-vitro and in-vivo anticancer biological activity, showing promise as lead compounds for the development of anticancer agents. Further research is encouraged to explore these compounds for cancer prevention and treatment, especially against resistant tumor cells (Mangal, Khan, & Agarwal, 2015).
2. Water Treatment and Pollution Remediation
Activated carbon (AC), which Ac-RGK-AMC Trifluoroacetate could potentially be a precursor or modifier for, is widely utilized in water treatment. Studies highlight the encapsulation of AC particles within polymeric supports like chitosan and alginate, improving mechanical properties and increasing functional groups. These advancements have led to composite materials that are more cost-effective and efficient in removing contaminants like dyes and heavy metals from water (Quesada et al., 2020). Furthermore, waste materials have been explored as precursors for AC, potentially reducing treatment costs and offering an eco-friendly alternative for pollutant removal from the aqueous phase (Dias et al., 2007).
3. Environmental Conservation and Sustainable Development
The study of activated carbon and its derivatives, potentially involving Ac-RGK-AMC Trifluoroacetate, contributes significantly to environmental conservation. The field of electrosorption, for instance, has seen growing interest due to its applications in pollution control and environmental preservation. The emergence of magnetic derivatives of AC, a potentially related field, offers new techniques for isolating and recovering used adsorbents, indicating a move towards more sustainable and cost-effective environmental remediation processes (Foo & Hameed, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O6.C2HF3O2/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29;3-2(4,5)1(6)7/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30);(H,6,7)/t19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSVKPYXQKDBAS-FKLPMGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-RGK-AMC Trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



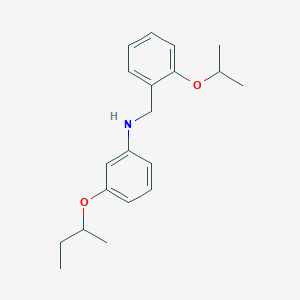
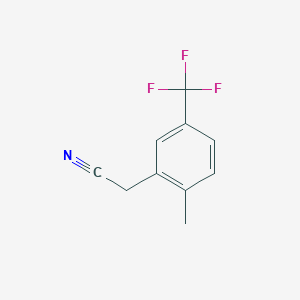
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
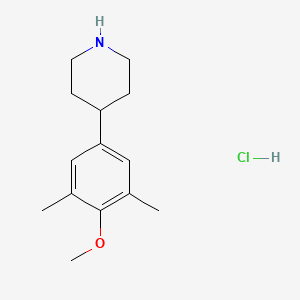
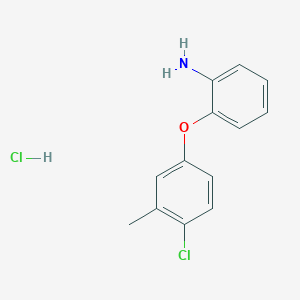
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
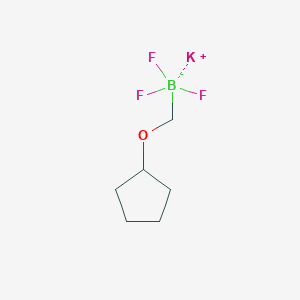
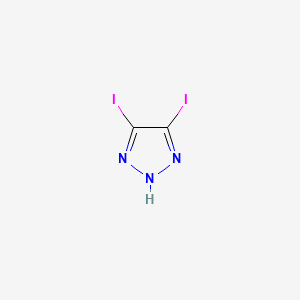

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
